molecular formula C22H16FN3O3 B11303654 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide

Cat. No.: B11303654
M. Wt: 389.4 g/mol
InChI Key: YIENYFKANKDPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring. This intermediate is then coupled with 4-aminophenyl-2-phenoxyacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and oxadiazole groups play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-phenoxyacetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide stands out due to its unique combination of a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H16FN3O3/c23-17-10-6-15(7-11-17)21-25-22(29-26-21)16-8-12-18(13-9-16)24-20(27)14-28-19-4-2-1-3-5-19/h1-13H,14H2,(H,24,27)

InChI Key

YIENYFKANKDPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.